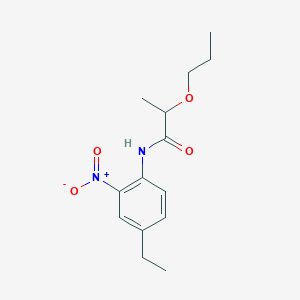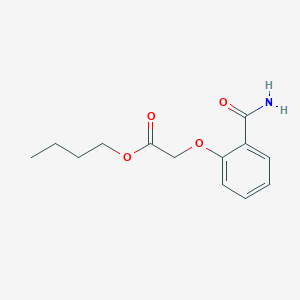![molecular formula C27H23OP B14382481 2-[Benzyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one CAS No. 89966-00-7](/img/structure/B14382481.png)
2-[Benzyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Benzyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one is a complex organic compound with a unique structure that includes a phosphanylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one typically involves the reaction of benzyl chloride with diphenylphosphine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride to facilitate the formation of the phosphanylidene group. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Benzyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanylidene group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
2-[Benzyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[Benzyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one involves its interaction with various molecular targets. The phosphanylidene group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows the compound to participate in a wide range of chemical reactions, influencing different molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis.
Diphenylphosphine: Similar structure but lacks the benzyl group.
Benzylphosphine: Contains the benzyl group but lacks the diphenyl groups.
Uniqueness
2-[Benzyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one is unique due to the presence of both benzyl and diphenyl groups attached to the phosphanylidene moiety
Propriétés
Numéro CAS |
89966-00-7 |
|---|---|
Formule moléculaire |
C27H23OP |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
2-[benzyl(diphenyl)-λ5-phosphanylidene]-1-phenylethanone |
InChI |
InChI=1S/C27H23OP/c28-27(24-15-7-2-8-16-24)22-29(25-17-9-3-10-18-25,26-19-11-4-12-20-26)21-23-13-5-1-6-14-23/h1-20,22H,21H2 |
Clé InChI |
AWIYDESOCXLVGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CP(=CC(=O)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Thiabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione](/img/structure/B14382407.png)




![3,4,7,7-Tetramethylbicyclo[4.1.0]heptane](/img/structure/B14382428.png)


![2-({2,8-Dimethyl-4,6-dioxo-4,6-bis[(propan-2-yl)oxy]-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-yl}sulfanyl)benzoic acid](/img/structure/B14382451.png)
![2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14382456.png)
![3-Methyl-7-phenyl-4H-[1,3,4]oxadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14382458.png)
![1-[(E)-4-phenyliminopent-2-en-2-yl]-3-propylurea](/img/structure/B14382459.png)
![3,8-Dioxatricyclo[3.2.1.02,4]oct-6-ylmethanol](/img/structure/B14382464.png)
